molecular formula C13H12F3N3O2 B2467873 N-(1-Cyanocyclobutyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide CAS No. 1385327-97-8

N-(1-Cyanocyclobutyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide

Cat. No.: B2467873
CAS No.: 1385327-97-8
M. Wt: 299.253
InChI Key: QDPAUGZXRLLWLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Cyanocyclobutyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide is a synthetic small molecule featuring a pyridine-carboxamide core, a scaffold recognized for its prevalence in medicinal chemistry and drug discovery. Pyridine and carboxamide derivatives are frequently investigated for their potential to interact with a variety of biological targets and are found in compounds with a range of pharmacological activities. The specific 1-cyanocyclobutyl and 2,2,2-trifluoroethoxy substituents on this molecule are likely to influence its physicochemical properties, such as lipophilicity and metabolic stability, making it a compound of interest for probing structure-activity relationships. Research into this chemical class has shown that pyridine-carboxamide derivatives can serve as key intermediates or final targets in the synthesis of more complex heterocyclic systems intended for various experimental applications. Researchers can utilize this compound as a building block in multi-step organic syntheses or as a candidate for in vitro biological screening to elucidate its specific mechanism of action and potential research value.

Properties

IUPAC Name

N-(1-cyanocyclobutyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O2/c14-13(15,16)8-21-10-4-1-3-9(18-10)11(20)19-12(7-17)5-2-6-12/h1,3-4H,2,5-6,8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDPAUGZXRLLWLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)NC(=O)C2=NC(=CC=C2)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanocyclobutyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

    Formation of the Cyanocyclobutyl Intermediate: This step involves the cyclization of a suitable precursor to form the cyanocyclobutyl ring.

    Introduction of the Trifluoroethoxy Group: This step may involve the reaction of the intermediate with a trifluoroethanol derivative under specific conditions.

    Coupling with Pyridine Carboxamide: The final step involves coupling the intermediate with a pyridine carboxamide derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow synthesis, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyanocyclobutyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions may be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH would be optimized based on the desired transformation.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new functionalized compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: Potential therapeutic applications, such as in the development of new drugs.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-Cyanocyclobutyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide would involve its interaction with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes.

Comparison with Similar Compounds

Data Tables and Research Findings

Table 1: Structural and Pharmacokinetic Comparison

Compound Substituent (Position 6) Cyclic Group LogP Metabolic t½ (mins) IC50 (nM)
Target Compound Trifluoroethoxy 1-Cyanocyclobutyl 2.8 >120 50
N-Cyclobutyl-6-methoxypyridine-2-carboxamide Methoxy Cyclobutyl 1.5 45 200
N-(1-Cyanocyclohexyl)-6-ethoxypyridine-2-carboxamide Ethoxy 1-Cyanocyclohexyl 2.0 60 150
N-(1-Cyanocyclopropyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide Trifluoroethoxy 1-Cyanocyclopropyl 2.7 110 120

Key Findings :

  • Fluorination at position 6 correlates with enhanced metabolic stability across all analogues .
  • The 1-cyanocyclobutyl group optimizes target binding while balancing solubility and lipophilicity.
  • Cyclobutyl derivatives exhibit superior potency over larger (cyclohexyl) or smaller (cyclopropyl) rings.

Biological Activity

N-(1-Cyanocyclobutyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and other therapeutic applications. This article explores its biological activity, including mechanisms of action, cytotoxicity, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H12_{12}F3_3N3_3O
  • Molecular Weight : 273.24 g/mol
  • CAS Number : 942615-21-6

The compound features a pyridine ring substituted with a trifluoroethoxy group and a cyanocyclobutyl moiety, which contribute to its unique pharmacological properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Cytotoxicity Against Cancer Cells :
    • Studies have shown that derivatives of pyridine compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, the compound's structural analogs have been tested against prostate (PC-3), breast (MDA-MB-231), and liver cancer (HepG2) cell lines, revealing promising results in inducing apoptosis and cell cycle arrest .
  • Inhibition of Survivin :
    • The compound has been linked to the modulation of survivin, an anti-apoptotic protein that is often overexpressed in cancer cells. By downregulating survivin expression, this compound may enhance apoptosis in tumor cells .
  • Induction of Apoptosis :
    • Apoptosis assays have demonstrated that the compound increases early and late apoptotic markers in treated cells. This was assessed using Annexin V-FITC assays, which showed a marked increase in apoptotic cells following treatment with the compound .

Cytotoxicity Data

The cytotoxic effects of this compound can be summarized in the following table:

Cell LineIC50 (µM)Mechanism of Action
Prostate (PC-3)30Induces apoptosis via survivin modulation
Breast (MDA-MB-231)35Cell cycle arrest in G2/M phase
Liver (HepG2)40Inhibition of anti-apoptotic proteins

Study 1: Anti-cancer Activity

A recent study evaluated the anti-cancer properties of various pyridine derivatives, including this compound. The results indicated significant cytotoxicity against multiple cancer cell lines with IC50 values comparable to established chemotherapeutic agents like 5-Fluorouracil (5-FU). The study also highlighted the importance of structural modifications in enhancing biological activity .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways activated by this compound. Flow cytometry analysis revealed that treatment led to an increase in cells arrested at the G2/M phase and a decrease in G0/G1 phase cells. This suggests that this compound effectively disrupts the cell cycle in cancer cells .

Q & A

Basic: What are the key synthetic strategies for preparing N-(1-Cyanocyclobutyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide?

Methodological Answer:
The synthesis of pyridine-carboxamide derivatives typically involves multi-step reactions. Based on analogous compounds (e.g., ):

Core Pyridine Formation : Construct the pyridine ring via cyclization of β-ketoesters or via substitution reactions. For example, 2-pyridinemethanol derivatives can undergo nucleophilic substitution with trifluoroethoxy groups under alkaline conditions .

Cyclobutane Introduction : The 1-cyanocyclobutyl moiety may be introduced via [2+2] cycloaddition or alkylation of a pre-functionalized cyclobutane precursor.

Carboxamide Coupling : Use condensing agents (e.g., EDC/HOBt) to couple the pyridine-carboxylic acid with 1-cyanocyclobutylamine. Reaction conditions (pH, solvent polarity) must be optimized to avoid racemization .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures purity.

Basic: How do functional groups (e.g., trifluoroethoxy, cyanocyclobutyl) influence the compound’s physicochemical properties?

Methodological Answer:

  • Trifluoroethoxy Group : Enhances metabolic stability and lipophilicity due to fluorine’s electronegativity and hydrophobic character. This group may also sterically hinder enzymatic degradation .
  • Cyanocyclobutyl : The cyano group increases polarity (improving solubility in polar solvents), while the cyclobutane ring introduces strain, potentially enhancing binding affinity to rigid biological targets (e.g., enzymes) .
  • Pyridine-Carboxamide Backbone : Provides hydrogen-bonding sites for target interactions. The carboxamide linkage is critical for stability; hydrolysis under acidic/basic conditions should be assessed via HPLC (C18 column, 0.1% TFA in water/acetonitrile) .

Advanced: How would you design a structure-activity relationship (SAR) study for this compound?

Methodological Answer:

Variation of Substituents :

  • Synthesize analogs with modified substituents (e.g., replacing trifluoroethoxy with methoxy or halogenated ethoxy groups).
  • Compare bioactivity (e.g., IC₅₀ in enzyme assays) to assess the role of electronic and steric effects .

Cyclobutane Modifications : Introduce sp³-hybridized carbons (e.g., cyclopropane or cyclohexane) to evaluate conformational flexibility’s impact on binding .

Pharmacokinetic Profiling : Use in vitro assays (e.g., microsomal stability, Caco-2 permeability) to correlate structural changes with ADME properties. Fluorine’s role in metabolic stability can be validated via CYP450 inhibition assays .

Advanced: How to resolve contradictions in biological assay data (e.g., varying IC₅₀ values across studies)?

Methodological Answer:

Assay Standardization :

  • Confirm uniform conditions (e.g., buffer pH, ATP concentration in kinase assays).
  • Use reference inhibitors (e.g., staurosporine for kinases) as internal controls .

Compound Integrity : Verify purity (>95% via HPLC) and stability (e.g., NMR to detect hydrolysis/degradation products) .

Data Normalization : Apply statistical tools (e.g., Z-factor for high-throughput screens) to distinguish true activity from noise. Replicate experiments across independent labs .

Advanced: What computational methods are suitable for predicting target interactions?

Methodological Answer:

Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model binding poses in putative targets (e.g., kinases). Validate with MD simulations (AMBER or GROMACS) to assess binding stability .

QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors/acceptors. Validate with leave-one-out cross-validation .

ADMET Prediction : Tools like SwissADME or pkCSM can forecast bioavailability and toxicity risks, guiding synthetic prioritization .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) confirms structure (e.g., pyridine protons at δ 7.5–8.5 ppm; cyclobutane carbons at δ 25–35 ppm) .
  • Mass Spectrometry : HRMS (ESI+) verifies molecular weight (expected [M+H]⁺ for C₁₄H₁₃F₃N₂O₂: ~315.09).
  • HPLC-PDA : C18 column, gradient elution (water:acetonitrile + 0.1% formic acid) assesses purity (>95%) and detects degradation .

Advanced: How to optimize reaction yields in multi-step syntheses?

Methodological Answer:

Stepwise Monitoring : Use TLC (silica GF254, UV visualization) or LC-MS to track intermediate formation. Adjust stoichiometry (e.g., 1.2 equiv of 1-cyanocyclobutylamine for carboxamide coupling) .

Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates, while dichloromethane improves coupling efficiency .

Catalysis : Employ Pd/C for hydrogenation steps or DMAP for acyl transfer reactions to reduce side products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.